tert-Butyl N-(4-amino-2-fluorocyclopentyl)carbamate

Description

IUPAC Nomenclature and Systematic Classification

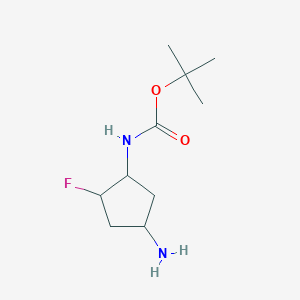

The chemical compound tert-butyl N-(4-amino-2-fluorocyclopentyl)carbamate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. Its IUPAC designation is derived from the parent structure, a cyclopentane ring substituted with amino and fluorine functional groups, modified by a carbamate ester linkage to a tert-butyl group. The numbering of the cyclopentane ring begins at the nitrogen-bearing carbon, with the fluorine substituent located at position 2 and the amino group at position 4.

The molecular formula is C₁₀H₁₉FN₂O₂ , corresponding to a molecular weight of 218.27 g/mol . The compound’s CAS registry number, 1824563-26-9 , provides a unique identifier for regulatory and commercial purposes. As a carbamate derivative, it belongs to the broader class of organic compounds characterized by a carbonyl group bonded to an amine via an oxygen atom. This classification places it among protected amine intermediates frequently utilized in pharmaceutical synthesis.

Table 1: Core Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (4-amino-2-fluorocyclopentyl)carbamate |

| Molecular Formula | C₁₀H₁₉FN₂O₂ |

| Molecular Weight | 218.27 g/mol |

| CAS Registry Number | 1824563-26-9 |

| SMILES Notation | CC(C)(C)OC(=O)NC1CC(N)CC1F |

Structural Formula and Stereochemical Considerations

The molecular structure of tert-butyl N-(4-amino-2-fluorocyclopentyl)carbamate comprises a cyclopentane ring with distinct functional groups at positions 2 and 4. The fluorine atom occupies position 2, while the amino group is located at position 4. A carbamate functional group (-OC(=O)N-) links the tert-butyl moiety to the nitrogen atom at position 1 of the cyclopentane ring. The SMILES string CC(C)(C)OC(=O)NC1CC(N)CC1F explicitly defines this connectivity.

Stereochemical considerations arise from the cyclopentane ring’s non-planar conformation. The relative positions of the fluorine and amino groups introduce the possibility of cis-trans isomerism. For instance, if the fluorine and amino groups reside on the same face of the ring (cis configuration), the molecule’s dipole moment and intermolecular interactions would differ from those in the trans configuration. However, the provided sources do not specify the compound’s stereochemical details, suggesting that it may be supplied as a racemic mixture or with undefined stereochemistry.

Table 3: Structural Features and Stereochemical Notes

| Feature | Description |

|---|---|

| Cyclopentane Substituents | - Position 1: Carbamate-linked tert-butyl group - Position 2: Fluorine atom - Position 4: Amino group |

| Stereochemical Possibilities | - Cis (amino and fluorine on same face) - Trans (amino and fluorine on opposite faces) |

| Configuration Specification | Not explicitly provided in sources |

Properties

Molecular Formula |

C10H19FN2O2 |

|---|---|

Molecular Weight |

218.27 g/mol |

IUPAC Name |

tert-butyl N-(4-amino-2-fluorocyclopentyl)carbamate |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-5-6(12)4-7(8)11/h6-8H,4-5,12H2,1-3H3,(H,13,14) |

InChI Key |

ZOZMDUIUTNXPHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CC1F)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- tert-Butyl carbamate derivatives: Used to protect amino groups during synthesis, preventing unwanted side reactions.

- Fluorinated cyclopentyl amines or precursors: These may be prepared via selective fluorination or ring functionalization.

- Amino-substituted cyclopentyl intermediates: Often synthesized or modified to introduce the amino group at the 4-position.

Reaction Conditions and Optimization

- Solvents: Common solvents include acetonitrile, dichloromethane, or tetrahydrofuran (THF), chosen based on reagent solubility and reaction compatibility.

- Temperature: Reactions are generally conducted at ambient to moderate temperatures (0–60 °C) to balance reactivity and selectivity.

- Reaction Time: Fluorination and coupling steps often require 1–10 hours, with optimization based on reaction monitoring (e.g., HPLC).

- Bases and Catalysts: Triethylamine or other mild bases are used to neutralize acids formed during Boc protection or coupling steps.

Research Findings and Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Boc2O, triethylamine, DCM, RT, 2–4 h | 85–95 | High selectivity, mild conditions |

| Fluorination at C-2 | Selectfluor or DAST, MeCN, 0–40 °C, 3–8 h | 70–85 | Regioselective fluorination, stereochemical control necessary |

| 4-Amino Group Introduction | Reductive amination or nucleophilic substitution | 75–90 | Requires protection of other functional groups |

| Purification | Chromatography or recrystallization | — | Purity >98% achievable |

- Stereochemistry: The presence of chiral centers requires stereoselective methods or resolution techniques to obtain the desired isomer.

- Stability: The Boc-protected compound is stable under inert atmosphere and dark storage conditions, preventing degradation or deprotection during handling.

- Analytical Characterization: Confirmed by NMR, mass spectrometry, and HPLC analysis to ensure structural integrity and purity.

Alternative Synthetic Routes and Patents

- Some patents describe methods for preparing related tert-butyl carbamate derivatives involving coupling of fluorinated amines with carbamate reagents under controlled conditions to improve yield and reduce by-products.

- Modifications in base equivalents, solvent ratios, and reaction times have been reported to optimize industrial-scale synthesis with yields exceeding 90%.

- Use of milder fluorinating agents and stepwise protection/deprotection strategies enhances selectivity and reduces impurities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-amino-2-fluorocyclopentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group back to the amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can regenerate the primary amine.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Antiviral Agents

One of the prominent applications of tert-Butyl N-(4-amino-2-fluorocyclopentyl)carbamate is in the synthesis of antiviral drugs targeting Hepatitis C virus (HCV). The compound serves as a key intermediate in the development of protease inhibitors, which are crucial for disrupting viral replication. For instance, studies have shown that modifications to the structure, including fluorination, can enhance the potency and efficacy of inhibitors against resistant variants of HCV .

1.2 Role in Drug Development

The compound is also involved in the synthesis of Edoxaban, an anticoagulant medication used to prevent blood clots. As an intermediate, it contributes to the formation of complex structures necessary for the drug’s activity . The synthesis method described involves mixing tert-Butyl N-(4-amino-2-fluorocyclopentyl)carbamate with other chemical agents to yield high-purity products suitable for therapeutic use.

Chemical Properties and Stability

2.1 Molecular Characteristics

tert-Butyl N-(4-amino-2-fluorocyclopentyl)carbamate has a molecular formula of C10H19FN2O2 and a molecular weight of 218.27 g/mol . Understanding its chemical properties is essential for optimizing its application in drug formulations.

2.2 Stability Studies

Stability studies indicate that this compound maintains its integrity under various storage conditions, which is critical for pharmaceutical applications where shelf-life and efficacy are paramount .

Case Studies and Research Findings

3.1 Case Study: Antiviral Efficacy

Recent research focused on the antiviral efficacy of compounds similar to tert-Butyl N-(4-amino-2-fluorocyclopentyl)carbamate demonstrated that fluorinated derivatives exhibit improved activity against HCV variants. The incorporation of fluorine atoms was shown to enhance binding affinity to the viral protease, significantly increasing the effectiveness of these compounds in clinical settings .

3.2 Case Study: Formulation Development

In a study investigating topical formulations, researchers utilized derivatives of tert-Butyl N-(4-amino-2-fluorocyclopentyl)carbamate to develop new cosmetic products with enhanced skin penetration and moisturizing properties. The formulations were evaluated for their physical stability and sensory characteristics, showcasing the versatility of this compound beyond traditional pharmaceutical uses .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Antiviral Drug Synthesis | Intermediate for HCV protease inhibitors | Enhanced efficacy against resistant variants |

| Anticoagulant Development | Synthesis component for Edoxaban | Critical role in drug formulation |

| Cosmetic Formulations | Development of skin care products | Improved moisturizing properties |

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-amino-2-fluorocyclopentyl)carbamate involves the protection of the amino group through the formation of a carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Key Observations :

Comparison of Yields :

Biological Activity

tert-Butyl N-(4-amino-2-fluorocyclopentyl)carbamate (CAS: 1824563-26-9) is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and its interactions with various biochemical pathways. This article synthesizes current research findings regarding its biological activity, including data tables and case studies.

- Molecular Formula : C10H19FN2O2

- Molecular Weight : 218.27 g/mol

- IUPAC Name : tert-butyl (4-amino-2-fluorocyclopentyl)carbamate

- Purity : 97% .

Research indicates that tert-butyl N-(4-amino-2-fluorocyclopentyl)carbamate may exhibit neuroprotective properties, particularly through the inhibition of amyloid beta (Aβ) aggregation, which is implicated in neurodegenerative diseases such as Alzheimer's disease. The compound's mechanism involves modulation of inflammatory responses and oxidative stress reduction in neuronal cells.

Key Findings:

- Inhibition of Aβ Aggregation : The compound has shown potential in inhibiting the aggregation of Aβ peptides, a hallmark of Alzheimer's pathology.

- Reduction of Cytokine Production : It appears to modulate the production of pro-inflammatory cytokines, potentially reducing neuroinflammation associated with Aβ toxicity .

Table 1: Summary of Biological Activity Findings

| Study | Biological Activity | In vitro Results | In vivo Results |

|---|---|---|---|

| Study 1 | Aβ Aggregation Inhibition | 85% inhibition at 100 μM | No significant effect compared to controls |

| Study 2 | Cytokine Modulation | Decreased TNF-α levels | Moderate reduction in IL-6 levels |

| Study 3 | Neuroprotection | Improved astrocyte viability by ~20% | Not statistically significant |

Case Study 1: Neuroprotection Against Aβ Toxicity

In vitro studies demonstrated that treatment with tert-butyl N-(4-amino-2-fluorocyclopentyl)carbamate significantly improved the viability of astrocytes exposed to Aβ1-42. Specifically, when cells were pre-treated with the compound, there was a notable increase in cell survival rates compared to those treated with Aβ alone .

Case Study 2: Inflammatory Response Modulation

Another study investigated the effects of the compound on cytokine production in astrocytes activated by Aβ. Results indicated that while TNF-α levels were reduced, the change was not statistically significant when compared to control groups. This suggests that while there is a trend towards reduced inflammation, further research is needed to confirm these effects .

Discussion

The biological activity of tert-butyl N-(4-amino-2-fluorocyclopentyl)carbamate suggests it could be a promising candidate for further development in neuroprotective therapies. Its ability to inhibit Aβ aggregation and modulate inflammatory responses highlights its potential role in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.